molecular formula C6H11NO3 B166414 N,N-Dimethylsuccinamic acid CAS No. 2564-95-6

N,N-Dimethylsuccinamic acid

Cat. No.: B166414
CAS No.: 2564-95-6
M. Wt: 145.16 g/mol
InChI Key: WAIGPJMZARQZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-(dimethylamino)-4-oxo- typically involves the reaction of butanoic acid derivatives with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which butanoic acid, 4-(dimethylamino)-4-oxo- exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for energy production. The compound’s structure allows it to participate in various biochemical reactions, influencing metabolic processes .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylsuccinamic acid is unique due to its specific role in carnitine biosynthesis and its applications in both analytical chemistry and industrial processes. Its ability to act as a precursor in energy metabolism sets it apart from other similar compounds .

Properties

IUPAC Name

4-(dimethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIGPJMZARQZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062524
Record name Butanoic acid, 4-(dimethylamino)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2564-95-6
Record name N,N-Dimethylsuccinamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2564-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylsuccinamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2564-95-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 4-(dimethylamino)-4-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 4-(dimethylamino)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLSUCCINAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19QG006ARN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is known about the conformational preferences of N,N-Dimethylsuccinamic acid?

A1: this compound exhibits different conformational preferences depending on the solvent and the presence of metal ions. Research using NMR spectroscopy and computational methods has shown that in polar aprotic solvents like DMSO, the molecule tends to adopt a gauche conformation, particularly when interacting with metal ions. [, ]. This preference is attributed to the chelation between the metal ion and the carboxylate and amide groups of the molecule. Interestingly, this gauche preference is less pronounced in water, suggesting the significant role of solvent effects on the conformational equilibrium [, ].

Q2: How does the presence of metal ions affect the breakdown of this compound?

A2: Unlike structurally similar compounds like daminozide and butyric acid 2,2-dimethylhydrazide, which undergo Cu(II)-mediated oxidative breakdown, this compound breaks down via hydrolysis. []. This difference in breakdown mechanism is attributed to the presence of the tertiary amide group in this compound, which is less susceptible to oxidative attack by Cu(II) compared to the hydrazide groups in the other compounds [].

Q3: What is the impact of metal ion size on the conformational preferences of this compound in solution?

A3: Studies conducted in DMSO using NMR spectroscopy have revealed a correlation between the size of alkali and alkaline earth metal ions and the conformational preferences of this compound []. Smaller metal ions, characterized by a smaller Ahrens ionic radius, tend to induce a higher proportion of the gauche conformer. This observation suggests that smaller ions, due to their higher charge density, interact more strongly with the carboxylate and amide groups, stabilizing the gauche conformation [].

Q4: Can you elaborate on the application of this compound derivatives in plant science?

A4: While this compound itself may not be directly used, research indicates that trimethylhydrazonium compounds, structural analogs of this compound, exhibit plant growth retarding properties []. These compounds, synthesized from various aldehydes and ketones, demonstrate similar effects to commercially available plant growth retardants. This finding highlights the potential of this compound-derived structures in agricultural applications for controlling plant growth [].

Q5: What analytical techniques are employed to study this compound and its derivatives?

A5: Researchers utilize a combination of techniques to investigate this compound and related compounds. Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in determining conformational preferences and studying interactions with metal ions [, ]. Gas chromatography-mass spectrometry (GC-MS) helps identify and quantify this compound and other compounds in complex mixtures, such as food samples []. These analytical tools provide valuable insights into the properties and behavior of this compound in various contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.